molecular formula C9H10F2O3 B1591904 (2,6-Difluoro-3,5-dimethoxyphenyl)methanol CAS No. 1208434-90-5

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B1591904
CAS No.: 1208434-90-5
M. Wt: 204.17 g/mol
InChI Key: KKWMGIQEJSZJLI-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of methyl 2,6-difluoro-3,5-dimethoxybenzoate. One common method includes the use of lithium borohydride in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at room temperature over several days, with additional portions of lithium borohydride added to ensure complete reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can potentially lead to the formation of the corresponding alkane.

    Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or methoxy groups.

Major Products

    Oxidation: Produces 2,6-difluoro-3,5-dimethoxybenzaldehyde or 2,6-difluoro-3,5-dimethoxybenzoic acid.

    Reduction: Leads to the formation of 2,6-difluoro-3,5-dimethoxyphenylmethane.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The methoxy groups can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3,5-dimethoxybenzaldehyde
  • 2,6-Difluoro-3,5-dimethoxybenzoic acid
  • 2,6-Difluoro-3-methoxyphenylboronic acid
  • 2,4-Difluoro-1-methoxybenzene

Uniqueness

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,6-difluoro-3,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWMGIQEJSZJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)CO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593834
Record name (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208434-90-5
Record name (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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